(R)-Methyl 5-oxopyrrolidine-2-carboxylate

Catalog No.
S3326288
CAS No.
64700-65-8
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 5-oxopyrrolidine-2-carboxylate

CAS Number

64700-65-8

Product Name

(R)-Methyl 5-oxopyrrolidine-2-carboxylate

IUPAC Name

methyl (2R)-5-oxopyrrolidine-2-carboxylate

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

HQGPKMSGXAUKHT-SCSAIBSYSA-N

SMILES

COC(=O)C1CCC(=O)N1

Canonical SMILES

COC(=O)C1CCC(=O)N1

Isomeric SMILES

COC(=O)[C@H]1CCC(=O)N1

(R)-Methyl 5-oxopyrrolidine-2-carboxylate is a natural product found in Talaromyces pinophilus with data available.

(R)-Methyl 5-oxopyrrolidine-2-carboxylate, the methyl ester of D-pyroglutamic acid, is a versatile, enantiomerically pure chiral synthon. Its core structure, a five-membered lactam ring derived from D-glutamic acid, makes it a critical starting material and intermediate in the stereoselective synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. Its pre-esterified form and defined (R)-stereochemistry offer distinct advantages in multi-step synthetic routes where efficiency and stereocontrol are paramount.

Substituting this compound with seemingly close alternatives introduces significant process inefficiencies and purity risks. Use of the racemic mixture (CAS 54571-66-3) or the incorrect (S)-enantiomer leads to the formation of hard-to-separate diastereomeric impurities in subsequent stereoselective reactions, drastically reducing the yield of the desired active isomer and necessitating costly chiral purification. Opting for the parent carboxylic acid, (R)-5-oxopyrrolidine-2-carboxylic acid, requires an additional esterification step, adding reagents, time, and energy costs to the workflow while introducing risks of incomplete conversion or side reactions. Therefore, for predictable, high-purity outcomes in stereospecific synthesis, direct use of the (R)-methyl ester is often the most resource-efficient choice.

Processability Advantage: Liquid Form Factor Simplifies Handling Over Solid Racemate

(R)-Methyl 5-oxopyrrolidine-2-carboxylate is a liquid at room temperature, which contrasts sharply with its racemic counterpart, (±)-Methyl 5-oxopyrrolidine-2-carboxylate (CAS 54571-66-3), which is a low-melting solid with a melting point of 21-23 °C. This physical state difference is critical for process scale-up and automation, as liquids can be easily transferred, dosed, and mixed using standard pumping equipment, avoiding the challenges associated with dissolving solids, which may have slow dissolution kinetics or require heated vessels.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataLiquid
Comparator Or BaselineRacemic (±)-Methyl 5-oxopyrrolidine-2-carboxylate: Solid (Melting Point 21-23 °C)
Quantified DifferenceN/A (Qualitative difference in physical state)
ConditionsStandard room temperature (approx. 20-25 °C)

The liquid form of the (R)-enantiomer simplifies handling, improves dosing accuracy, and can reduce processing time and energy costs in large-scale manufacturing workflows.

Precursor Suitability: Key Intermediate for Stereoselective Alkylation in Advanced Pharmaceutical Synthesis

In the synthesis of advanced pharmaceutical intermediates, the N-protected form of (R)-Methyl 5-oxopyrrolidine-2-carboxylate serves as a superior substrate for stereoselective alkylation. For example, the alkylation of (4R)-N-tBoc-4-TBDMS-oxy-D-pyroglutamic acid methyl ester with a protected indolylmethyl bromide proceeds stereospecifically, yielding the desired trans isomer exclusively. This high degree of stereocontrol is fundamental to building the correct architecture of complex molecules like the sweetener monatin, where alternative diastereomers lack the desired biological activity. Using the (S)-enantiomer or a racemic starting material would result in the formation of incorrect and undesired stereoisomers.

Evidence DimensionDiastereoselectivity of Alkylation
Target Compound DataExclusive formation of the trans isomer
Comparator Or BaselineHypothetical use of racemic or (S)-enantiomer, which would yield other stereoisomers
Quantified DifferenceHigh (approaching 100% diastereomeric excess for the trans product)
ConditionsLithium enolate alkylation with an electrophile (e.g., benzyl bromide derivative).

This demonstrates the compound's critical role in establishing a key chiral center with high fidelity, preventing yield loss to undesired stereoisomers and simplifying downstream purification.

Foundation for Chiral Auxiliaries: The (R)-Pyroglutamate Scaffold is Essential for Stereocontrolled Synthesis

The (R)-pyroglutamate scaffold, from which this methyl ester is derived, is the foundational precursor for widely used chiral auxiliaries like (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). The RAMP auxiliary, synthesized from D-glutamic acid (the ultimate source of the target compound), enables highly effective asymmetric α-alkylation of ketones and aldehydes, achieving enantiomeric excesses often exceeding 96%. The absolute (R)-configuration of the pyroglutamate core is directly responsible for the stereochemical outcome of these reactions. Using a starting material with the wrong or mixed stereochemistry would produce an ineffective or counter-productive chiral auxiliary, leading to a complete loss of stereocontrol in subsequent synthetic steps.

Evidence DimensionEnantiomeric Excess (e.e.) in Auxiliary-Controlled Alkylation
Target Compound DataEnables auxiliaries that produce ≥96% e.e.
Comparator Or BaselineAuxiliaries from racemic or (S)-precursors, which would yield ~0% e.e. or the opposite enantiomer, respectively
Quantified DifferenceProvides access to near-perfect enantiocontrol (≥96% e.e.) vs. complete lack of control (0% e.e.)
ConditionsAsymmetric α-alkylation of carbonyl compounds using the SAMP/RAMP hydrazone method.

This establishes that the inherent, enantiomerically pure structure of the (R)-pyroglutamate core is the basis for powerful and widely adopted methods of asymmetric synthesis, making this ester a valuable and reliable starting point.

High-Yield Precursor for Stereospecific Pharmaceutical Intermediates

This compound is the right choice when the synthetic route requires the construction of a key chiral center via alkylation of the pyroglutamate ring. Its defined (R)-stereochemistry ensures the exclusive or highly preferential formation of the desired trans-diastereomer, which is critical in the synthesis of complex targets like monatin analogues and other substituted proline derivatives.

Streamlined Synthesis Workflows Requiring Liquid Reagent Handling

In process chemistry and automated synthesis platforms, the liquid state of this compound offers a distinct advantage over the solid racemic form. It allows for simplified, accurate dosing via pumps and eliminates the need for heating or extended mixing times to ensure complete dissolution, making it ideal for efficient, reproducible, and scalable reaction setups.

Foundation for the Synthesis of Chiral Catalysts and Auxiliaries

As a readily available, enantiopure derivative of D-pyroglutamic acid, this ester is a strategic starting material for developing custom chiral auxiliaries and ligands. The inherent stereochemistry of the pyrrolidinone core is the basis for powerful asymmetric transformations, making it a valuable precursor for research programs focused on developing novel methods for stereocontrolled synthesis.

XLogP3

-0.4

Sequence

X

Dates

Last modified: 08-19-2023

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